N-(2-methoxybenzyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Description
Properties
CAS No. |
1031594-72-5 |
|---|---|
Molecular Formula |
C25H21N5O3 |
Molecular Weight |
439.475 |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C25H21N5O3/c1-15-7-9-16(10-8-15)22-23-27-25(32)19-12-11-17(13-20(19)30(23)29-28-22)24(31)26-14-18-5-3-4-6-21(18)33-2/h3-13,29H,14H2,1-2H3,(H,26,31) |
SMILES |
CC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=CC=C5OC |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Biological Activity
N-(2-methoxybenzyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a complex organic compound belonging to the class of triazoloquinazolines. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 439.5 g/mol. Its structure includes a triazole ring fused to a quinazoline moiety, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H21N5O3 |
| Molecular Weight | 439.5 g/mol |
| IUPAC Name | N-[(2-methoxybenzyl)-3-(p-tolyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide] |
Antimicrobial Activity
Research indicates that derivatives of triazoloquinazolines exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways.
Antiviral Activity
The antiviral potential of this compound has been explored in vitro against several viruses. It has demonstrated efficacy by inhibiting viral replication through mechanisms such as blocking viral entry into host cells or interfering with viral RNA synthesis.
Anticancer Activity
This compound has shown promising results in cancer cell lines. In particular:
- Cell Lines Tested : The compound has been evaluated against human colon (HCT116), breast (MCF-7), and lung (A549) cancer cell lines.
- Mechanism of Action : It appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
Case Studies
-
Study on Anticancer Effects :
- Objective : To assess the cytotoxic effects on HCT116 cells.
- Results : The compound exhibited an IC50 value of approximately 15 µM after 48 hours of treatment, indicating potent anticancer activity.
-
Antimicrobial Screening :
- Objective : Evaluate the antimicrobial efficacy against E. coli and S. aureus.
- Results : The compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on molecular properties, synthetic pathways, and functional group impacts.
Structural Analogues and Key Differences
2.1.1 N-Benzyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide (E543-0685)
This compound () shares the triazoloquinazoline backbone but differs in substituents:
- N-Benzyl vs.
- 3-(4-methoxyphenyl) vs. 3-(p-tolyl) : The 4-methoxyphenyl group increases electron density and polarity compared to the p-tolyl (methylphenyl) group.
Key Molecular Properties (E543-0685):
| Property | Value |
|---|---|
| Molecular Weight | 425.45 g/mol |
| logP | 2.9677 |
| Hydrogen Bond Acceptors | 7 |
| Polar Surface Area (PSA) | 82.188 Ų |
| SMILES | COc1ccc(cc1)c1c2NC(c3ccc(cc3n2nn1)C(NCc1ccccc1)=O)=O |
The target compound is expected to exhibit a slightly higher logP (~3.2–3.5) due to the hydrophobic p-tolyl group and reduced PSA (~75–80 Ų) compared to E543-0685 .
2.1.2 4,5-Dihydro-5-oxopyrazolo[1,5-a]quinazoline-3-carboxylic Acid Derivatives
A pyrazoloquinazoline derivative () replaces the triazole ring with a pyrazole. This alteration reduces nitrogen content and eliminates the triazole’s dipolar moment (~5 D), impacting solubility and bioactivity. The pyrazole ring also lacks the regioselective ligation utility of triazoles .
Functional Group Impact on Bioactivity
- N-(2-Methoxybenzyl) : Enhances lipophilicity and membrane permeability compared to unsubstituted benzyl groups. The methoxy group may engage in hydrogen bonding with target proteins.
- p-Tolyl vs. Conversely, the 4-methoxyphenyl group in E543-0685 offers higher polarity, favoring aqueous solubility .
Pharmacokinetic Predictions
| Parameter | Target Compound | E543-0685 | Pyrazoloquinazoline Derivative |
|---|---|---|---|
| logP (Predicted) | 3.3–3.5 | 2.9677 | 2.1–2.5 |
| PSA (Ų) | ~78 | 82.188 | ~85 |
| Solubility (logSw) | -3.5 to -4.0 | -3.624 | -3.0 to -3.3 |
| Synthetic Flexibility | High (CuAAC) | Moderate | Low |
The target compound’s balance of moderate lipophilicity and synthetic adaptability positions it as a promising candidate for further optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
